
zinc;2,2,6,6-tetramethylheptane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of zinc salts with 2,2,6,6-tetramethylheptane-3,5-dione. One common method includes dissolving zinc acetate in a suitable solvent and then adding 2,2,6,6-tetramethylheptane-3,5-dione under controlled conditions. The reaction mixture is then stirred and heated to facilitate the formation of the complex .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but often involves more efficient and scalable techniques. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Zinc;2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can convert the zinc complex into lower oxidation states or even elemental zinc.
Substitution: Ligand substitution reactions are common, where the 2,2,6,6-tetramethylheptane-3,5-dione ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different ligands .
Aplicaciones Científicas De Investigación
Zinc;2,2,6,6-tetramethylheptane-3,5-dione has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zinc complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of thin films and coatings, particularly in the semiconductor industry.
Mecanismo De Acción
The mechanism by which zinc;2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves the coordination of zinc with the 2,2,6,6-tetramethylheptane-3,5-dione ligands. This coordination stabilizes the zinc ion and facilitates its participation in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
Copper;2,2,6,6-tetramethylheptane-3,5-dione: Similar in structure but with copper instead of zinc.
Nickel;2,2,6,6-tetramethylheptane-3,5-dione: Another analogous compound with nickel.
Iron;2,2,6,6-tetramethylheptane-3,5-dione: Iron-based complex with similar ligands.
Uniqueness
Zinc;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its specific coordination chemistry, which imparts distinct stability and reactivity compared to its copper, nickel, and iron counterparts. This uniqueness makes it particularly valuable in applications requiring stable zinc complexes .
Propiedades
Fórmula molecular |
C22H38O4Zn |
|---|---|
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
zinc;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C11H19O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2 |
Clave InChI |
PHGHHHRCOSRXEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


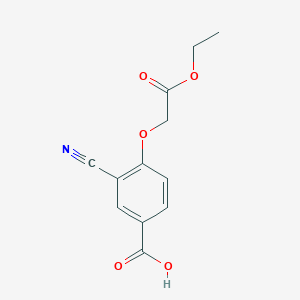

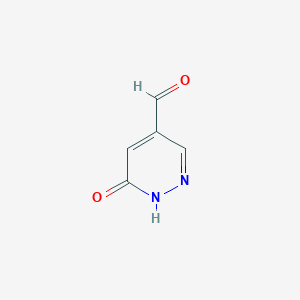
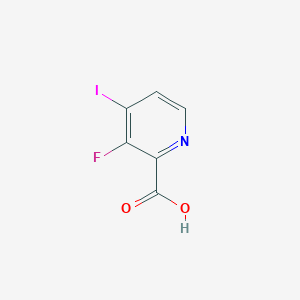

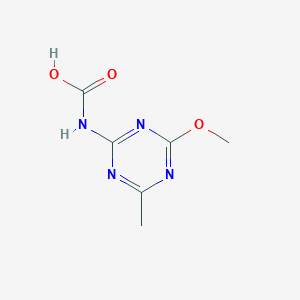

![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
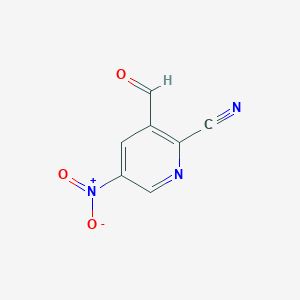
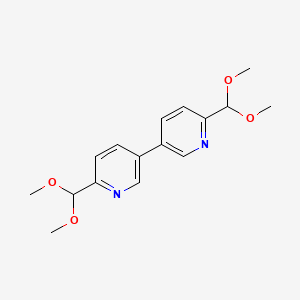
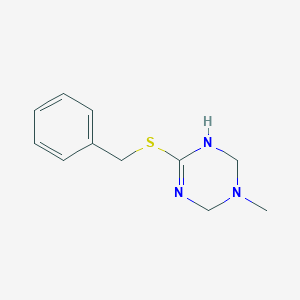
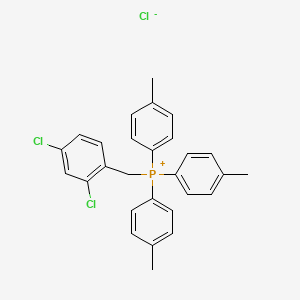
![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)
